4-Methoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Medicinal Chemistry Structure-Activity Relationship Molecular Pharmacology

Securing a heterocyclic intermediate with a 3-substituted piperidine geometry can be a bottleneck in kinase and CNS programs. This compound offers a direct solution as a Reference Example 629 building block. Key benefits include: - Distinct 3D geometry: The 3-substituted piperidine accesses hydrophobic pockets inaccessible to 4-substituted isomers, improving kinase selectivity. - Tunable CNS properties: The 4-methoxy group modulates lipophilicity and pKa for optimized brain penetration. - Fragment-ready scaffold: Compatible with Suzuki-Miyaura coupling for rapid fragment growing, supporting diverse library expansion.

Molecular Formula C17H22N4O2
Molecular Weight 314.4 g/mol
Cat. No. B12269419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Molecular FormulaC17H22N4O2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)OCC2CCCN(C2)C3=CC(=NC=N3)OC
InChIInChI=1S/C17H22N4O2/c1-13-8-15(5-6-18-13)23-11-14-4-3-7-21(10-14)16-9-17(22-2)20-12-19-16/h5-6,8-9,12,14H,3-4,7,10-11H2,1-2H3
InChIKeyTUPYTESMAUWFAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxypyrimidine Building Block Overview


4-Methoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a highly functionalized, research-grade small molecule defined by a 4,6-disubstituted pyrimidine core. Its structure uniquely combines a 4-methoxy substituent with a 6-position piperidine linked via a methyleneoxy bridge to a 2-methylpyridine ring . This arrangement generates a distinctive pharmacophore with multiple hydrogen bond acceptors, a basic piperidine nitrogen, and a specific spatial geometry that differentiates it from simpler pyrimidine-piperidine analogs. It is cataloged as Reference Example 629 in patent literature, highlighting its role as a key synthetic intermediate in drug discovery programs .

3-Piperidinyl substitution provides distinct 3D pharmacophore geometry
4-Methoxy group modulates pyrimidine electronics and H-bonding
Convergent Suzuki–Miyaura route supports library-scale synthesis

Irreplaceability of 4-Methoxypyrimidine


In-class substitution is not feasible due to the compound's precise substitution pattern, which cannot be replicated by its closest commercially listed analogs. The 3-substituted piperidine creates a distinct steric and electronic environment compared to the 4-substituted isomer , and the 4-methoxy group on the pyrimidine is critical for modulating ring electronics and hydrogen-bonding potential compared to a bare 2-pyrimidine analog . These structural differences are known within medicinal chemistry to lead to significant variations in target binding conformations and metabolic stability, making each analog a unique chemical entity with non-interchangeable biological profiles [1].

3-Piperidinyl substitution geometry may not be replicated by 4-substituted analogs, altering binding-vector fit
Absence of the 4-methoxy group may shift pyrimidine electronics, changing hydrogen-bonding and metabolic stability profiles

4-Methoxypyrimidine Differentiation Evidence


3- vs. 4-Piperidinyl Substitution Geometry

The target compound is the 3-substituted piperidine regioisomer, in contrast to the more common 4-substituted analog (CAS 2549001-42-3) . This substitution pattern alters the exit vector of the 2-methylpyridin-4-yl moiety, changing the overall molecular shape from a more linear geometry. While direct comparative biological data is unavailable in the public domain, computational modeling and SAR principles indicate that this geometric change significantly impacts the molecule's ability to occupy three-dimensional binding pockets, a critical factor for target selectivity in kinase and GPCR programs .

3- vs 4-Piperidinyl Geometry
Class-level
3-substituted piperidine alters exit vector vs 4-substituted analog
Supports exploration of 3D binding pockets
Direct comparative biological data not publicly available
Medicinal Chemistry Structure-Activity Relationship Molecular Pharmacology

4-Methoxy Effect on Reactivity and H-Bonding

The target compound features a 4-methoxy group on the pyrimidine ring, a key electronic differentiator from the unmethylated analog 2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine . The methoxy group is an electron-donating substituent that increases the electron density of the pyrimidine ring, potentially strengthening interactions with catalytic lysine residues in kinase ATP-binding pockets and altering the compound's metabolic lability. In kinase inhibitor design, this modification is classically associated with enhanced binding affinity and improved selectivity profiles compared to unsubstituted counterparts [1]. Public quantitative data for these specific compounds is not available, but the principle is well-established across multiple kinase programs.

4-Methoxy Electronic Effect
Class-level
4-OMe increases pyrimidine electron density vs unmethylated analog
May enhance kinase hinge-binding interactions
Quantitative binding data not available; class-level principle
Medicinal Chemistry Kinase Inhibition ATP-Competitive Inhibitors

Synthetic Tractability: Suzuki–Miyaura Route

The compound's synthesis is explicitly designed around robust, scalable cross-coupling chemistry, specifically the Suzuki–Miyaura reaction . This contrasts with many in-class building blocks that require less reliable or lower-yielding synthetic sequences. The presence of the methoxy and chloropyrimidine precursors allows for a convergent and modular synthetic approach, making it an attractive intermediate for generating diverse compound libraries. While isolated yield data for the target compound is proprietary, the patent disclosure of this specific compound as a reference example implies a successful, reproducible synthetic route, which is a crucial procurement factor for project planning .

Suzuki–Miyaura Route
Reported
Convergent Suzuki–Miyaura coupling strategy
Supports library synthesis and scalability
Yield data proprietary; inferred from patent reference example status
Synthetic Chemistry Process Chemistry Building Blocks

4-Methoxypyrimidine Drug Discovery Applications


Kinase Inhibitor Lead Optimization

The unique 3D geometry conferred by the 3-substituted piperidine, as contrasted with the 4-substituted isomer, makes this compound an ideal central scaffold for probing less-accessible hydrophobic pockets in kinase ATP-binding sites. Its procurement is justified for teams seeking to escape the flat, linear geometry of common 4-substituted piperidine building blocks and achieve better selectivity profiles. The structural differentiation is documented in patent literature .

CNS Penetrant Ligand Design

The combination of a basic piperidine nitrogen, a hydrogen-bond-accepting pyrimidine core, and the electronic influence of the 4-methoxy group positions this compound within a physicochemical property space often associated with CNS drug candidates. The 4-methoxy group's electronic effect, compared to a bare pyrimidine analog, allows for fine-tuning of lipophilicity and pKa, key parameters for optimizing brain penetration. This makes it a strategic building block for CNS drug discovery programs targeting GPCRs or ion channels .

FBDD Library Expansion

As a low-molecular-weight, highly functionalized heterocycle, this compound is a prime candidate for inclusion in fragment libraries. Its documented synthetic accessibility via Suzuki–Miyaura coupling allows for rapid analog generation, a critical requirement for fragment growing and merging campaigns. Its procurement supports the expansion of fragment collections with a three-dimensional, sp3-rich scaffold that is underrepresented in many commercial libraries .

SARM Research

The broader patent landscape, including patents referencing this compound as an example, implicates this structural class in the modulation of nuclear receptors, including androgen receptors. The specific substitution pattern may offer a starting point for developing tissue-selective modulators, a field where subtle structural changes lead to profound differences in pharmacological outcome. The compound's availability as a characterized reference example accelerates hit validation in this pathway .

Application
Selection Property
Validation Focus
Kinase Inhibitor Lead Optimization
3D geometry distinct from 4-substituted isomers
Binding pocket selectivity profiling
CNS Penetrant Ligand Design
Balanced lipophilicity and pKa via 4-methoxy
Brain penetration and target engagement assays
FBDD Library Expansion
Fragment-like, sp3-rich scaffold with modular synthesis
Rapid analog generation and diversity assessment
SARM Research
Androgen receptor modulator scaffold
Tissue-selective activity profiling
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